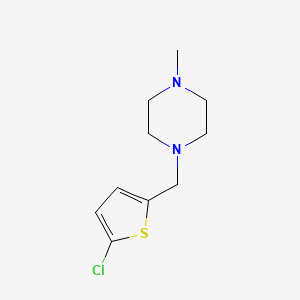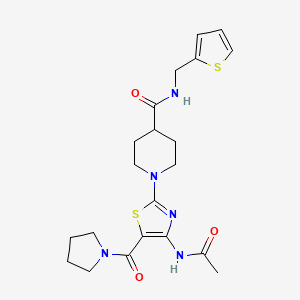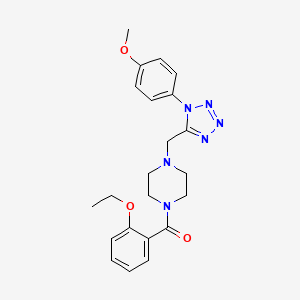
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride is a useful research compound. Its molecular formula is C3H7ClN2O3S and its molecular weight is 186.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride is used in the synthesis of various heterocyclic compounds. For instance, it is utilized as a key intermediate in synthesizing 2-thioxo-1,3-thiazolidin-4-ones, which are produced through reactions with primary amines and carbon disulfide, showing its versatility in organic synthesis (Alizadeh & Zohreh, 2009). Similarly, 4-thiazolidinones have been synthesized using this compound as an intermediate, further demonstrating its utility in creating diverse molecular structures (Behbehani & Ibrahim, 2012).
Antibacterial Properties and Biocide Applications
A novel cyclic-amine monomer containing imidazolidin-4-one derivatives, related to this compound, has shown promising antibacterial properties. This compound, when grafted onto textile fabrics, exhibits durable and refreshable antibacterial characteristics against Escherichia coli, indicating potential applications as a polymeric biocide (Sun et al., 2001).
Synthesis of Pharmaceutical Intermediates
Compounds derived from this compound have been employed in the synthesis of pharmaceutical intermediates. For example, imidazolidinetrionylsaccharin derivatives, which are structurally related, have been synthesized and evaluated for their biological activities, such as fungicidal and insecticidal properties (Jung et al., 2003).
Applications in Material Science
In material science, the compound has been explored for its potential in forming supramolecular networks. 2-Oxo-1,3-thiazolidin-4-iminium cations, similar to this compound, interact with chloride ions via hydrogen bonds, forming a 3D supramolecular network. This property could be useful in designing novel materials with specific structural features (Muthukkumar et al., 2019).
Properties
CAS No. |
1207295-05-3 |
|---|---|
Molecular Formula |
C3H7ClN2O3S |
Molecular Weight |
186.62 g/mol |
IUPAC Name |
4-amino-1,1-dioxo-1,2-thiazolidin-3-one;hydrochloride |
InChI |
InChI=1S/C3H6N2O3S.ClH/c4-2-1-9(7,8)5-3(2)6;/h2H,1,4H2,(H,5,6);1H |
InChI Key |
AQZKPIJGMOLNFQ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NS1(=O)=O)[NH3+].[Cl-] |
Canonical SMILES |
C1C(C(=O)NS1(=O)=O)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)
![N-[amino(imino)methyl]-4-bromobenzenesulfonamide](/img/structure/B3001328.png)



![3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3001332.png)
![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)



![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B3001341.png)
![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)
